N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide
Description
N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide is a complex organic compound that features a cyclohexylmethyl group, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c22-17(18-11-14-5-2-1-3-6-14)13-21-10-4-7-15(12-21)16-8-9-19-20-16/h8-9,14-15H,1-7,10-13H2,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUYMGBGFGPMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2CCCC(C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the cyclohexylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for studying receptor-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-[3-(1H-imidazol-5-yl)piperidin-1-yl]acetamide
- N-(cyclohexylmethyl)-2-[3-(1H-triazol-5-yl)piperidin-1-yl]acetamide
Uniqueness
N-(cyclohexylmethyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]acetamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with imidazole or triazole rings, the pyrazole ring may offer different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
